

# The Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, possesses a branched respiratory chain crucial for its survival, persistence, and pathogenesis. This respiratory chain features two terminal oxidases: the primary cytochrome bcc-aa<sub>3</sub> supercomplex and the alternative cytochrome bd oxidase. Cytochrome bd oxidase, encoded by the cydAB genes, is a key player in the bacterium's adaptation to the harsh and dynamic environment within the host. This technical guide provides an in-depth analysis of the structure, function, and regulation of cytochrome bd oxidase in M. tuberculosis, with a focus on its role as a promising target for novel anti-tubercular drug development. Detailed experimental protocols and collated quantitative data are presented to facilitate further research in this critical area.

## Introduction: The Bifurcated Respiratory Chain of M. tuberculosis

M. tuberculosis relies on aerobic respiration for energy generation. Its electron transport chain (ETC) is distinct from the canonical mitochondrial ETC, exhibiting significant flexibility to adapt to varying oxygen tensions and host-inflicted stresses.[1] The mycobacterial ETC facilitates the transfer of electrons from donors like NADH and succinate to the terminal electron acceptor, oxygen. This process generates a proton motive force (PMF) that drives ATP synthesis.[2]



A key feature of the M. tuberculosis ETC is the presence of two terminal oxidases that reduce oxygen to water.[3] The cytochrome bcc-aa<sub>3</sub> supercomplex is the primary, more energy-efficient oxidase, coupling electron transport to proton pumping.[4] The second terminal oxidase is the cytochrome bd oxidase, a prokaryote-specific enzyme that does not pump protons but exhibits a high affinity for oxygen.[2][3] This functional redundancy allows M. tuberculosis to maintain respiratory activity under conditions that may compromise the function of the primary oxidase, such as hypoxia, nitrosative stress, and exposure to certain antibiotics.[5][6]

The cytochrome bd oxidase is dispensable for the growth of M. tuberculosis under standard laboratory conditions. However, its importance becomes evident under conditions mimicking the host environment.[7] Its expression is upregulated during the transition from acute to chronic infection in mouse models, and it plays a role in resisting host immune pressures like acidic pH and reactive nitrogen species.[1][8] Furthermore, the presence of a functional cytochrome bd oxidase can confer tolerance to inhibitors targeting the cytochrome bcc-aa<sub>3</sub> complex, such as the clinical candidate Q203 (telacebec).[9] This has led to the compelling therapeutic strategy of dual inhibition of both terminal oxidases to achieve a bactericidal effect. [9]

## Structure and Function of Cytochrome bd Oxidase in M. tuberculosis

The M. tuberculosis cytochrome bd oxidase is a heterodimeric integral membrane protein complex composed of subunits CydA and CydB.[10] The genes encoding these subunits, cydA and cydB, are part of the cydABDC operon, which also includes genes for a putative ABC transporter (CydDC) likely involved in the assembly of the oxidase complex.[11]

The cryo-electron microscopy structure of the M. tuberculosis cytochrome bd oxidase has been resolved to 2.5 Å, providing significant insights into its architecture and mechanism (PDB ID: 7NKZ).[10] The complex contains three heme cofactors: heme b<sub>558</sub>, heme b<sub>595</sub>, and heme d. All three hemes are located within the CydA subunit.[10] A notable feature of the M. tuberculosis enzyme is a unique disulfide bond within the Q-loop domain, which is involved in menaquinol binding and is hypothesized to play a redox regulatory role.[3][10]

The primary function of cytochrome bd oxidase is to catalyze the four-electron reduction of molecular oxygen to water, coupled with the oxidation of menaquinol (MKH<sub>2</sub>), the sole



respiratory quinone in M. tuberculosis.[12] The enzyme exhibits a high affinity for oxygen, enabling the bacterium to respire under microaerophilic conditions found within host granulomas.[12] Unlike the cytochrome bcc-aa<sub>3</sub> complex, cytochrome bd oxidase is not a proton pump. However, it contributes to the PMF by consuming protons from the cytoplasm during oxygen reduction, thus maintaining the transmembrane proton gradient.[3]

Recent studies have revealed that the M. tuberculosis cytochrome bd oxidase is highly specific for menaquinol and does not efficiently oxidize ubiquinol.[10][13] Furthermore, its activity is subject to substrate inhibition at physiologically relevant menaquinol concentrations, a property not observed in the E. coli homologue.[14]

## **Regulation of Cytochrome bd Oxidase Expression**

The expression of the cydABDC operon is tightly regulated in response to various environmental cues, allowing M. tuberculosis to adapt its respiratory chain to changing conditions.

Hypoxia: Low oxygen tension is a potent inducer of cydAB expression.[15] Studies in the model organism Mycobacterium smegmatis have shown that the expression of cydAB is directly regulated by the cAMP receptor protein (CRP) in response to hypoxia.[15] In M. tuberculosis, transcripts of cydA and cydC increase during chronic infection in mouse lungs, a typically hypoxic environment.[16]

Nitrosative Stress: Exposure to nitric oxide (NO), a key component of the host immune response, also leads to the upregulation of cytochrome bd oxidase.[2][8] This induction is part of a broader transcriptional response to nitrosative stress.

Inhibition of the Primary Respiratory Chain: Chemical inhibition of the cytochrome bcc-aa<sub>3</sub> complex with compounds like Q203 results in an upregulation of the cydAB operon as a compensatory mechanism.[5] This respiratory flexibility allows the bacterium to survive treatment with inhibitors of the primary oxidase.

## Cytochrome bd Oxidase as a Drug Target

The unique structural features of cytochrome bd oxidase, its absence in eukaryotes, and its crucial role in M. tuberculosis pathogenesis and drug tolerance make it an attractive target for novel anti-tubercular therapies.[6]



Synergistic Lethality: While inhibitors of cytochrome bd oxidase alone may not be bactericidal under normal aerobic conditions, they exhibit potent synergistic effects when combined with inhibitors of the cytochrome bcc-aa<sub>3</sub> complex.[9] This dual inhibition effectively shuts down aerobic respiration, leading to rapid bacterial killing.

Potentiation of Other Drugs: Inhibition of cytochrome bd oxidase has also been shown to potentiate the activity of other anti-tubercular drugs that target energy metabolism, such as bedaquiline, an ATP synthase inhibitor.[9]

Several classes of cytochrome bd oxidase inhibitors have been identified, including aurachin D analogues and 2-aryl-quinolones.[12] The availability of the high-resolution structure of the M. tuberculosis enzyme is facilitating structure-based drug design efforts to develop more potent and specific inhibitors.[10]

### **Quantitative Data**

**Table 1: Kinetic Parameters of M. tuberculosis** 

**Cytochrome bd Oxidase** 

| Substrate                                    | Apparent Km (μM)                           | Specific Catalytic<br>Activity (µmol·min-<br>1·mg-1) | Reference |
|----------------------------------------------|--------------------------------------------|------------------------------------------------------|-----------|
| Decylubiquinol (dQH2)                        | 21.52 ± 3.57                               | 5.1 ± 0.29                                           | [12]      |
| Ubiquinol-1 (Q <sub>1</sub> H <sub>2</sub> ) | 51.55 ± 8.9                                | 5.26 ± 0.52                                          | [12]      |
| Ubiquinol-2 (Q <sub>2</sub> H <sub>2</sub> ) | 65.21 ± 15.31                              | 8.65 ± 2.5                                           | [12]      |
| Menaquinol-1 (MK-1)                          | Not determined due to substrate inhibition | Not determined due to substrate inhibition           | [10][14]  |

Note: The kinetic parameters for MK-1 could not be accurately determined due to strong substrate inhibition.[10][14]

## Table 2: Inhibitor Potency against M. tuberculosis Cytochrome bd Oxidase and Whole Cells



| Inhibitor                  | Target                             | IC50 (μM) | MIC (μM)       | Reference |
|----------------------------|------------------------------------|-----------|----------------|-----------|
| Mtb-cyt-bd<br>oxidase-IN-1 | Cytochrome bd oxidase              | 0.13      | -              | [17]      |
| Mtb-cyt-bd<br>oxidase-IN-2 | Cytochrome bd oxidase              | 0.67      | 256            | [18]      |
| CK-2-63                    | Cytochrome bd oxidase              | -         | 3.70 (aerobic) | [12]      |
| MTD-403                    | Cytochrome bd oxidase              | -         | 0.27 (aerobic) | [12]      |
| Q203                       | Cytochrome bcc-<br>aa <sub>3</sub> | -         | 0.0027 (H37Rv) | [9]       |

Table 3: Relative Expression of cydA in M. tuberculosis

under Stress Conditions

| Condition                                        | Fold Change in cydA Expression | Reference |
|--------------------------------------------------|--------------------------------|-----------|
| Hypoxia (in vitro)                               | Upregulated                    | [16]      |
| Nitric Oxide (in vitro)                          | Upregulated                    | [2][18]   |
| Chronic Mouse Lung Infection                     | Upregulated                    | [16]      |
| Inhibition of Cytochrome bcc-<br>aa <sub>3</sub> | Upregulated                    | [5]       |

## **Experimental Protocols**

## Preparation of Inverted Membrane Vesicles (IMVs) from M. tuberculosis

This protocol is adapted from methods used for Gram-negative bacteria and mycobacteria.[5] [6][17]



#### Materials:

- M. tuberculosis culture
- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% glycerol, 1 mM PMSF, DNase I
- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl
- French Press
- Ultracentrifuge

- Grow M. tuberculosis to the desired growth phase in an appropriate liquid medium.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Wash the cell pellet twice with ice-cold Wash Buffer.
- Resuspend the cell pellet in Lysis Buffer.
- Disrupt the cells by two passages through a pre-chilled French Press at 16,000 psi.
- Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to remove unbroken cells and large debris.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane vesicles.
- Discard the supernatant and gently wash the IMV pellet with Wash Buffer.
- Resuspend the IMV pellet in a minimal volume of Wash Buffer with 10% glycerol.
- Determine the protein concentration using a suitable method (e.g., BCA assay).
- Aliquot and store the IMVs at -80°C.



### **Measurement of Oxygen Consumption Rate**

This protocol is based on the use of a Clark-type oxygen electrode or similar technology.[12]

#### Materials:

- Inverted Membrane Vesicles (IMVs) from M. tuberculosis
- Assay Buffer: 50 mM potassium phosphate (pH 7.4), 5 mM MgCl<sub>2</sub>
- Substrate: NADH or menaquinol analogue (e.g., dQH<sub>2</sub>)
- Inhibitors (e.g., KCN for cytochrome bcc-aa<sub>3</sub>, specific inhibitors for cytochrome bd)
- Oxygen electrode system (e.g., Hansatech Oxytherm+)

- Equilibrate the oxygen electrode chamber to the desired temperature (e.g., 37°C) with Assay Buffer.
- Add a known amount of IMVs to the chamber and allow the baseline oxygen level to stabilize.
- To measure cytochrome bd oxidase activity specifically, add an inhibitor of the cytochrome bcc-aa<sub>3</sub> complex (e.g., KCN) and wait for the oxygen consumption rate to stabilize.
- Initiate the reaction by adding the substrate (e.g., NADH or dQH<sub>2</sub>).
- Monitor the decrease in oxygen concentration over time to determine the rate of oxygen consumption.
- To test for inhibition, pre-incubate the IMVs with the inhibitor for a defined period before adding the substrate.
- Calculate the specific activity as nmol O<sub>2</sub> consumed per minute per mg of membrane protein.



## Generation of cydAB Knockout Mutants in M. tuberculosis

This protocol describes a general strategy for targeted gene knockout using homologous recombination.[11][19][20]

#### Materials:

- · M. tuberculosis strain
- Suicide vector (e.g., p2NIL)
- Marker genes (e.g., for antibiotic resistance, sacB for counter-selection)
- · Plasmids for homologous recombination constructs
- Electroporator

- Construct the Suicide Delivery Vector:
  - Clone the upstream and downstream flanking regions of the cydAB operon into the p2NIL vector.
  - Insert a selectable marker cassette (e.g., hygromycin resistance gene) between the two flanking regions.
  - Incorporate a counter-selectable marker (e.g., sacB) into the vector backbone.
- Electroporation:
  - Prepare electrocompetent M. tuberculosis cells.
  - Electroporate the suicide delivery vector into the competent cells.
- Selection of Single Crossover (SCO) Mutants:



- Plate the electroporated cells on selective medium containing the appropriate antibiotic (e.g., hygromycin) and X-Gal.
- SCO mutants will be antibiotic-resistant and blue.
- Selection of Double Crossover (DCO) Mutants:
  - Culture the SCO mutants in antibiotic-free medium.
  - Plate the culture on medium containing sucrose (for sacB counter-selection) and X-Gal.
  - DCO mutants will be sucrose-resistant and white.
- Confirmation of Knockout:
  - Confirm the gene deletion in the DCO mutants by PCR and Southern blotting.

### In Vitro Assay for Cytochrome bd Oxidase Inhibitors

This is a spectrophotometric assay to measure the inhibition of quinol oxidase activity.[12]

#### Materials:

- Purified cytochrome bd oxidase or IMVs
- Assay Buffer: 50 mM potassium phosphate (pH 7.5)
- Substrate: Decylubiquinol (dQH<sub>2</sub>)
- Inhibitor compounds
- Spectrophotometer

- Prepare a stock solution of dQH<sub>2</sub> by reducing decylubiquinone with sodium borohydride.
- In a cuvette, add Assay Buffer and the purified enzyme or IMVs.



- Add the inhibitor compound at various concentrations and pre-incubate for a specified time.
- Initiate the reaction by adding dQH2.
- Monitor the oxidation of dQH2 by measuring the decrease in absorbance at 275 nm.
- · Calculate the initial rate of the reaction.
- Determine the IC<sub>50</sub> value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

## Visualizations Signaling Pathways and Logical Relationships





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page

### Conclusion

Cytochrome bd oxidase is a critical component of the respiratory machinery of M. tuberculosis, enabling its adaptation to the challenging host environment and contributing to its resilience against therapeutic interventions. A thorough understanding of its structure, function, and



regulation is paramount for the development of novel anti-tubercular strategies. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of mycobacterial respiration and exploiting its vulnerabilities. The synergistic targeting of both terminal oxidases represents a particularly promising avenue for the development of shorter, more effective tuberculosis treatment regimens. Continued research into the unique biochemistry of the M. tuberculosis cytochrome bd oxidase will undoubtedly pave the way for the next generation of anti-tubercular drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. The Response of Mycobacterium Tuberculosis to Reactive Oxygen and Nitrogen Species -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menaquinone-specific turnover by Mycobacterium tuberculosis cytochrome bd is redox regulated by the Q-loop disulfide bond PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Preparation of uniformly oriented inverted inner (cytoplasmic) membrane vesicles from Gram-negative bacterial cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Uniformly Oriented Inverted Inner (Cytoplasmic) Membrane Vesicles from Gram-Negative Bacterial Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pr-journal.s3.amazonaws.com [pr-journal.s3.amazonaws.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Characterization of the cydAB-Encoded Cytochrome bd Oxidase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]



- 12. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Single-Fluorescence ATP Sensor Based on Fluorescence Resonance Energy Transfer Reveals Role of Antibiotic-Induced ATP Perturbation in Mycobacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in energy metabolism of Mycobacterium tuberculosis in mouse lung and under in vitro conditions affecting aerobic respiration PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role for Mycobacterium tuberculosis Membrane Vesicles in Iron Acquisition PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Induction of the cydAB Operon Encoding the bd Quinol Oxidase Under Respiration-Inhibitory Conditions by the Major cAMP Receptor Protein MSMEG\_6189 in Mycobacterium smegmatis [frontiersin.org]
- 19. Construction of Targeted Mycobacterial Mutants by Homologous Recombination |
   Springer Nature Experiments [experiments.springernature.com]
- 20. Targeted gene knockout and essentiality testing by homologous recombination PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis Respiration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397970#role-of-cytochrome-bd-oxidase-in-m-tuberculosis-respiration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com